Cas no 1219187-15-1 (5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one)
![5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one structure](https://ja.kuujia.com/scimg/cas/1219187-15-1x500.png)
5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one 化学的及び物理的性質
名前と識別子
-
- 5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one
- 5-(2-(Allylthio)pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one
- 5-(2-prop-2-enylthio-3-pyridyl)-1,3,4-oxadiazolin-2-one
- SBB055544
- ST099036
- 5-[2-(prop-2-en-1-ylsulfanyl)pyridin-3-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one
-
- MDL: MFCD09991821
- インチ: 1S/C10H9N3O2S/c1-2-6-16-9-7(4-3-5-11-9)8-12-13-10(14)15-8/h2-5H,1,6H2,(H,13,14)
- InChIKey: XFGSFQMJOLURSQ-UHFFFAOYSA-N
- ほほえんだ: S(CC=C)C1C(=CC=CN=1)C1=NNC(=O)O1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 319
- トポロジー分子極性表面積: 88.9
5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB540933-1 g |
5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one; . |
1219187-15-1 | 1g |
€425.90 | 2022-07-28 | ||
abcr | AB540933-1g |
5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one; . |
1219187-15-1 | 1g |
€414.70 | 2024-08-02 | ||
Chemenu | CM489446-1g |
5-(2-(Allylthio)pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one |
1219187-15-1 | 97% | 1g |
$251 | 2023-02-18 | |
Matrix Scientific | 085026-1g |
5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one, 97% |
1219187-15-1 | 97% | 1g |
$221.00 | 2023-09-08 | |
abcr | AB540933-500mg |
5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one; . |
1219187-15-1 | 500mg |
€319.10 | 2024-08-02 | ||
abcr | AB540933-250mg |
5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one; . |
1219187-15-1 | 250mg |
€228.00 | 2024-08-02 | ||
Ambeed | A248309-1g |
5-(2-(Allylthio)pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one |
1219187-15-1 | 97% | 1g |
$254.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1801439-1g |
5-(2-(Allylthio)pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one |
1219187-15-1 | 97% | 1g |
¥9063.00 | 2024-08-09 |
5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one 関連文献
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-oneに関する追加情報
Introduction to 5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one (CAS No. 1219187-15-1) and Its Emerging Applications in Chemical Biology
The compound 5-[2-(allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one (CAS No. 1219187-15-1) represents a fascinating molecular scaffold that has garnered significant attention in the field of chemical biology and drug discovery. This heterocyclic compound, featuring a pyridine-thioether linkage with an integrated 1,3,4-oxadiazole core, exhibits a unique structural and functional profile that positions it as a promising candidate for further exploration in medicinal chemistry and therapeutic development.
From a structural perspective, the presence of the allylthio substituent on the pyridine ring introduces both reactivity and potential for diverse biological interactions. The 1,3,4-oxadiazole moiety is well-documented for its role in various bioactive molecules, contributing to pharmacological properties such as kinase inhibition and antimicrobial activity. The combination of these elements in 5-[2-(allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one suggests a multifaceted pharmacophore capable of engaging multiple biological targets.
Recent advancements in computational chemistry and high-throughput screening have enabled researchers to systematically evaluate the potential of such scaffolds. Studies indicate that the allylthio group can participate in non-covalent interactions with biological targets, including protein binding pockets and enzyme active sites. This feature is particularly valuable for designing molecules with enhanced selectivity and reduced off-target effects.
The 1,3,4-oxadiazole ring itself is known for its stability under physiological conditions while maintaining sufficient flexibility to adapt to target binding geometries. This balance between rigidity and flexibility makes it an ideal component for drug-like molecules. Furthermore, the oxadiazole core has been implicated in various biological processes, including DNA intercalation and inhibition of metabolic pathways relevant to cancer and inflammation.
In light of these structural attributes, researchers have begun investigating the biological activity of 5-[2-(allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one across multiple disease models. Preliminary studies suggest that this compound exhibits promising properties in vitro, including inhibition of key enzymes involved in signal transduction pathways. Notably, its ability to modulate the activity of enzymes such as kinases and phosphodiesterases has been observed in cell-based assays.
One particularly intriguing area of research involves the potential application of this compound in oncology. The dysregulation of kinases is a hallmark of many cancers, making them attractive therapeutic targets. The pyridine-thioether moiety in 5-[2-(allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one may facilitate interactions with ATP-binding pockets on kinases, thereby inhibiting their activity. Early experimental data supports this hypothesis by demonstrating dose-dependent effects on tumor cell proliferation in culture.
Beyond oncology, the compound has shown promise in addressing inflammatory diseases. Chronic inflammation is associated with a range of pathological conditions, including autoimmune disorders and cardiovascular diseases. The oxadiazole core is known to interact with inflammatory mediators and modulate immune responses. By targeting specific inflammatory pathways, 5-[2-(allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one may offer a novel approach to managing these conditions.
The synthesis of this compound also presents an opportunity for methodological innovation in medicinal chemistry. The integration of the pyridine-thioether linkage with the 1,3,4-oxadiazole ring requires precise control over reaction conditions to ensure high yield and purity. Recent reports highlight advances in synthetic strategies that enhance both efficiency and scalability for producing analogs of this scaffold.
As computational methods continue to evolve, virtual screening techniques are being employed to identify derivatives of 5-[2-(allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one with improved pharmacological profiles. These approaches leverage large datasets and machine learning algorithms to predict binding affinities and metabolic stability. Such tools are instrumental in guiding experimental efforts toward optimizing lead compounds for clinical development.
The growing interest in this class of compounds underscores their potential as building blocks for future therapeutics. By leveraging structural features such as the allylthio group and the 1,3,4-oxadiazole core,5-[2-(allylthio)pyridin-3-yl]-1,3,4 oxadiazol - 2( 33 H ) - one exemplifies how rational design can yield molecules with significant therapeutic promise.
1219187-15-1 (5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one) 関連製品
- 2287330-86-1(6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole)
- 6786-41-0(1,2-dihydrospiro[indole-3,3'-pyrrolidine]-2-one)
- 2228287-42-9(3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropanoic acid)
- 1797641-00-9(5-cyclopropyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide)
- 1220031-42-4(4-2-(2-Cyclohexylethoxy)ethylpiperidinehydrochloride)
- 1804669-97-3(5-Chloro-2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine)
- 2228367-92-6(3-(4-bromo-5-chlorothiophen-2-yl)methylazetidine)
- 2407829-89-2(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid)
- 2548998-44-1(4-{[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole)
- 1040065-72-2(4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid)
